2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c19-17(23)12-26-18-20-10-16(14-7-4-8-15(9-14)22(24)25)21(18)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHPIIUDPGXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of thioacetamide-linked imidazole derivatives. Below is a detailed comparison with structurally related analogs from the evidence:
Table 1: Key Structural and Pharmacological Comparisons
*No direct pharmacological data for the target compound is available in the evidence.
Structural Variations and Implications
- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound may enhance electrophilicity and binding to enzymatic targets compared to bromophenyl (e.g., compound 21) or methylphenyl (e.g., compound 9d) analogs .
- Linker Flexibility: The thioacetamide bridge in the target compound is structurally analogous to compounds 9c and 21, which showed activity against α-glucosidase and IMPDH, respectively.
Q & A
Q. What are the key synthetic pathways for 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, and how are critical intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazole Ring Formation : Condensation of 3-nitrobenzaldehyde with benzylamine and thioglycolic acid under reflux in ethanol to form the imidazole core.
Thioether Linkage : Reaction of the imidazole intermediate with chloroacetyl chloride, followed by substitution with a thiol group.
Acetamide Functionalization : Coupling with acetamide derivatives via nucleophilic acyl substitution .
Intermediate Characterization :
- Thin-layer chromatography (TLC) monitors reaction progress.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms intermediate structures .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton and carbon environments (e.g., benzyl protons at δ 4.8–5.2 ppm, nitrophenyl aromatic protons at δ 7.5–8.3 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 436.3) .
- Elemental Analysis : Confirms purity by matching calculated vs. experimental C, H, N, S percentages .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield and purity of this compound in multi-step syntheses?
Methodological Answer:
- Temperature Control : Maintain reflux at 80–90°C during imidazole formation to minimize side products .
- Catalyst Use : Employ triethylamine or DMAP to accelerate acetamide coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
- Continuous Flow Reactors : For industrial-scale synthesis, these systems enhance mixing and reduce reaction time, increasing yield by ~20% .
Q. What strategies are effective in analyzing contradictory biological activity data across studies involving structurally similar imidazole-thioacetamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (Table 1).
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO < 0.1%) .
- Molecular Docking : Resolve discrepancies by modeling interactions with target proteins (e.g., tyrosine kinase inhibition vs. nitro group positioning) .
Q. Table 1: Substituent Effects on Biological Activity
Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .
Data Contradiction Analysis
Q. How can conflicting reports on antimicrobial efficacy be resolved?
Methodological Answer:
- Replicate Assays : Test against standardized strains (e.g., S. aureus ATCC 25923) using broth microdilution .
- Check Substituent Variability : Analogues with electron-withdrawing groups (e.g., -NO₂) show enhanced Gram-negative activity vs. electron-donating groups (e.g., -OCH₃) .
- Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
